Target Engagement Specificity: Nurr-1 Nuclear Receptor vs. sGC Stimulator Regioisomers
The Sanofi patent explicitly claims 6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide as a Nurr-1 (NR4A2) modulator [1]. In contrast, the structurally related 3-carboxamide regioisomer BAY-747 (BAY 1165747) is a potent soluble guanylate cyclase (sGC) stimulator with no reported Nurr-1 activity [2]. This fundamental difference in primary target engagement means the compound occupies a distinct pharmacological niche compared to sGC-targeting imidazo[1,2-a]pyridines.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | Nurr-1 (NR4A2) nuclear receptor modulator (patent disclosure) |
| Comparator Or Baseline | BAY-747 (3-carboxamide regioisomer): soluble guanylate cyclase (sGC) stimulator |
| Quantified Difference | Qualitative target divergence (Nurr-1 vs. sGC); no direct cross-target potency data available |
| Conditions | Target annotation based on patent therapeutic claims [1] and published pharmacology [2] |
Why This Matters
For researchers screening Nurr-1 modulators, this compound provides a defined 2-carboxamide scaffold entry point that avoids sGC-related off-target effects inherent to 3-carboxamide analogs, guiding rational library design.
- [1] US Patent Application US20100317673A1. N-heterocyclic-imidazo[1,2-a]pyridine-2-carboxamide derivatives, their preparation and their therapeutic application. Sanofi-Aventis. Published December 16, 2010. View Source
- [2] Wunder F, et al. Identification and characterization of the new generation soluble guanylate cyclase stimulator BAY-747 designed for the treatment of resistant hypertension. Br J Pharmacol. 2023. View Source
